(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate
Description
Properties
IUPAC Name |
[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] 2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c1-11(14-10-15(14)12-6-8-13(24-2)9-7-12)22-25-19(23)18-16(20)4-3-5-17(18)21/h3-9,14-15H,10H2,1-2H3/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJJONMYLWJZHS-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=C(C=CC=C1Cl)Cl)C2CC2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=C(C=CC=C1Cl)Cl)/C2CC2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Nickel(II) and titanium(IV) catalysts facilitate cyclopropanation via coupling reactions. For example, Chenniappan et al. demonstrated that cyclopropanecarbonitrile reacts with 2-bromoanisole in the presence of bis(cyclopentadienyl)titanium dichloride and nickel(II) chloride to yield cyclopropyl aryl ketones. Adapting this method, 4-methoxyphenylacetic acid can undergo cyclopropanation using diazomethane or ethyl diazoacetate under inert conditions.
Table 1: Cyclopropanation Reaction Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| NiCl₂/4,4'-di-t-Bu-bipyridine | 1,4-Dioxane | 60 | 35 | |
| TiCl₄ | Diglyme | 110 | 45 |
[2+1] Cycloaddition Approaches
Simmons-Smith reactions using diiodomethane and zinc-copper couples are alternatives. For instance, 4-methoxystyrene derivatives treated with CH₂I₂ and Zn(Cu) in ether yield cyclopropanes with moderate stereoselectivity. This method avoids transition metals but requires stringent anhydrous conditions.
Formation of the Ethylideneamino Moiety
The (E)-ethylideneamino group is introduced via condensation between a primary amine and a ketone. Aldol-like mechanisms or Schiff base formations are common.
Acid-Catalyzed Condensation
In a protocol analogous to bis-aryl-α,β-unsaturated ketone synthesis, the cyclopropyl ketone intermediate reacts with hydroxylamine hydrochloride under acidic conditions. Acetic acid (1.5 mL) at 110°C under microwave irradiation promotes imine formation, as seen in pyrazolo[3,4-d]pyrimidine syntheses. The E-configuration is favored due to steric hindrance from the cyclopropyl group.
Table 2: Condensation Optimization
| Acid Catalyst | Solvent | Time (min) | E:Z Ratio | Yield (%) | Source |
|---|---|---|---|---|---|
| Acetic acid | Toluene | 25 | 9:1 | 78 | |
| HBr | Diglyme | 120 | 8:1 | 65 |
Base-Mediated Dehydration
Using triethylamine or DBU, the enamine forms via dehydration of a β-amino alcohol intermediate. This method, though less common, avoids strong acids and achieves yields up to 70%.
Esterification with 2,6-Dichlorobenzoic Acid
The final step couples the ethylideneamino-cyclopropyl intermediate with 2,6-dichlorobenzoic acid. Activation of the acid as an acyl chloride is typical.
Acyl Chloride Formation
2,6-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane. The resulting acyl chloride reacts with the alcohol intermediate in the presence of pyridine or DMAP.
Table 3: Esterification Parameters
| Activator | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| SOCl₂ | Pyridine | CH₂Cl₂ | 85 | |
| Oxalyl chloride | DMAP | THF | 88 |
Mitsunobu Reaction
For sterically hindered alcohols, the Mitsunobu reaction (DEAD, PPh₃) ensures efficient coupling. However, this method is cost-prohibitive for large-scale synthesis.
Purification and Characterization
Final purification employs flash column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization from hexane/ethyl acetate mixtures. Purity is verified via HPLC and NMR. Single-crystal XRD, as performed for analogous compounds, confirms stereochemistry.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the cyclopropyl group, potentially opening the ring to form linear or branched products.
-
Substitution: : The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under mild heating conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Linear or branched hydrocarbons.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, (E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be studied for its effects on specific enzymes or receptors, leading to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may facilitate binding to hydrophobic pockets, while the methoxyphenyl and dichlorobenzoate groups could participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Methoxyphenyl Derivatives
The 4-methoxyphenyl group is a common pharmacophore in pharmaceuticals. For example, Formoterol-related compound F (N-[2-Hydroxy-5-[1-[[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]amino]-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide) contains a 4-methoxyphenyl-1-methylethylamine chain, which enhances β2-adrenergic receptor binding .
Dichlorobenzoate Esters
The 2,6-dichlorobenzoate group is structurally akin to ester moieties in herbicides (e.g., dicamba) and anti-inflammatory agents. This substituent increases lipophilicity and may enhance membrane permeability compared to non-halogenated benzoates.
Cyclopropane-Containing Analogues
Cyclopropane rings are rare in commercial drugs but are studied for their unique properties. For instance:
- Tranylcypromine: A cyclopropane-containing monoamine oxidase inhibitor. Its rigid structure improves target engagement but increases synthesis complexity.
- Ciprofloxacin derivatives : Cyclopropane modifications enhance antibacterial activity by restricting molecular flexibility.
The target compound’s cyclopropane-ethylideneamino linker likely confers similar stability advantages but may pose challenges in synthetic scalability compared to non-cyclopropane analogs.
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Limitations
- Synthetic Complexity : The cyclopropane ring in the target compound may require advanced techniques like photochemical or transition metal-catalyzed synthesis, as inferred from methods in cyclopropane chemistry .
- Stability: Cyclopropane rings are prone to ring-opening under acidic conditions, which could limit the compound’s utility in oral formulations compared to non-cyclopropane analogs.
Biological Activity
(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate, also known by its CAS number 341966-90-3, is a synthetic organic compound with potential biological activity. Its unique structural features suggest interactions with various biological targets, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 378.25 g/mol. The structure includes a cyclopropyl group, a methoxyphenyl moiety, and a dichlorobenzoate group, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.25 g/mol |
| CAS Number | 341966-90-3 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes through binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Hydrophobic Interactions : The cyclopropyl group may enhance binding affinity to hydrophobic pockets in proteins.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays showed significant inhibition of cell proliferation in breast and lung cancer models.
- Anti-inflammatory Effects : The compound demonstrated anti-inflammatory properties in animal models, reducing markers such as TNF-alpha and IL-6 in response to inflammatory stimuli.
- Neuroprotective Potential : Research suggests that this compound may protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
Case Study 2: In Vivo Inflammation Model
In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups, suggesting effective anti-inflammatory action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
